2-((Methylsulfonyl)methyl)azetidine
Description
Significance of Four-Membered Heterocycles in Organic Synthesis and Medicinal Chemistry
Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are crucial components in the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comeurekaselect.com Their incorporation into molecular structures can significantly influence properties like solubility, lipophilicity, polarity, and metabolic stability, which are critical for the efficacy and safety of drug candidates. eurekaselect.comnih.gov More than 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their central role in modern drug design. nih.gov The strained nature of these rings, while posing synthetic challenges, also imparts unique reactivity that can be harnessed for constructing diverse and complex molecular architectures. numberanalytics.comeurekaselect.com
Azetidines, in particular, have been identified as important scaffolds in medicinal chemistry. lifechemicals.comrsc.org They are found in several approved drugs and show promise in the development of treatments for a range of conditions, including neurological disorders like Parkinson's disease and Tourette's syndrome. technologynetworks.comsciencedaily.com The presence of the azetidine (B1206935) moiety can lead to improved pharmacological activity, such as enhanced antibacterial properties when combined with other nuclei like quinolones. lifechemicals.com
The Azetidine Ring System: Structural Features and Intrinsic Strain Energy
The defining feature of the azetidine ring is its four-membered structure, consisting of three carbon atoms and one nitrogen atom. technologynetworks.comsciencedaily.com This arrangement results in considerable ring strain, with a strain energy of approximately 25.2 to 25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of larger ring systems like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net
This inherent strain is a double-edged sword. On one hand, it makes the synthesis of azetidines challenging. numberanalytics.comnih.gov On the other hand, it is the source of their unique reactivity, which can be strategically exploited in chemical synthesis. rsc.orgrsc.org The strain endows the azetidine ring with a rigid conformation, which can be advantageous for achieving specific binding interactions with biological targets. nih.govnih.gov Despite the strain, the azetidine ring is notably more stable than the three-membered aziridine (B145994) ring, allowing for easier handling and purification. rsc.orgresearchgate.net
The azetidine ring is not perfectly planar; it adopts a puckered conformation that can undergo inversion. rsc.org This structural feature, along with the presence of the nitrogen heteroatom, influences the molecule's electronic properties and reactivity. numberanalytics.com
Overview of 2-((Methylsulfonyl)methyl)azetidine in Research Context and its Derivatives as Privileged Motifs
Within the broader class of azetidines, this compound and its derivatives have emerged as "privileged motifs" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery programs. eurekaselect.comtechnologynetworks.comsciencedaily.com
The synthesis of functionalized azetidines, including those with a methylsulfonylmethyl group at the 2-position, has been an active area of research. acs.orgnih.gov The development of efficient synthetic routes is crucial for accessing a diverse range of these compounds for biological screening. technologynetworks.comsciencedaily.com For instance, methods have been developed for the synthesis of spirocyclic NH-azetidines and other functionalized azetidines through various catalytic processes. technologynetworks.comrsc.org
The methylsulfonyl group is a key feature, as it can act as a hydrogen bond acceptor and influence the molecule's polarity and solubility. The combination of the strained azetidine ring and the functional side chain at the 2-position creates a unique three-dimensional structure that can be optimized for specific biological targets. technologynetworks.comsciencedaily.comnih.gov The exploration of derivatives of this compound continues to be a promising avenue for the discovery of new therapeutic agents. lifechemicals.comnih.gov
| Compound Name | Molecular Formula | Key Structural Features | Significance |
| This compound | C5H11NO2S | Azetidine ring, Methylsulfonylmethyl side chain at C2 | Core scaffold for medicinal chemistry research |
| Azetidine | C3H7N | Four-membered nitrogen-containing heterocycle | Fundamental building block in organic synthesis |
| Oxetane | C3H6O | Four-membered oxygen-containing heterocycle | Important in drug design and materials science |
| Thietane | C3H6S | Four-membered sulfur-containing heterocycle | Used in pharmaceuticals and materials science |
| Pyrrolidine | C4H9N | Five-membered nitrogen-containing heterocycle | Common scaffold in pharmaceuticals |
| Aziridine | C2H5N | Three-membered nitrogen-containing heterocycle | Highly strained and reactive synthetic intermediate |
| (2S,3S)-2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride | C6H14ClNO2S | A specific stereoisomer of a substituted azetidine | Chiral building block for asymmetric synthesis |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)4-5-2-3-6-5/h5-6H,2-4H2,1H3 |
InChI Key |
DMRXNIZVTJEZHD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1CCN1 |
Origin of Product |
United States |
Applications of 2 Methylsulfonyl Methyl Azetidine and Its Analogs in Advanced Organic Synthesis
As Building Blocks in Complex Molecule Synthesis
The utility of 2-((methylsulfonyl)methyl)azetidine and its derivatives as foundational components in the synthesis of intricate molecules is well-documented. The inherent ring strain and the presence of multiple functionalization points allow for a variety of chemical transformations. For instance, the synthesis of densely functionalized azetidine (B1206935) ring systems provides access to a wide array of fused, bridged, and spirocyclic ring systems. acs.orgnih.gov These azetidine-based scaffolds are particularly compelling as they can embed the phenethylamine (B48288) structural motif, a common feature in many hormones, neurotransmitters, and drugs targeting the central nervous system (CNS). nih.gov
The synthesis often begins with readily available starting materials like β-amino alcohols, which can be converted to 2-cyanoazetidines. acs.org This cyano group, along with other functionalities that can be introduced, serves as a handle for further elaboration. For example, a synthetic sequence starting from N-allyl amino diols can produce multigram quantities of functionalized azetidines. acs.orgnih.gov These intermediates can then undergo a series of reactions, including protection, chlorination, and cyclization, to yield the desired azetidine core. acs.orgnih.gov The versatility of this approach allows for the creation of all stereochemical permutations of the scaffolds, which is crucial for studying structure-activity relationships. acs.org
The application of these building blocks extends to the synthesis of natural product-inspired molecules. By leveraging the structural features of natural products, chemists can design and synthesize libraries of architecturally diverse chiral molecules using azetidine derivatives. nih.gov
Role in Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological processes and identify new drug leads. Azetidine derivatives, including this compound analogs, are excellent scaffolds for DOS due to their conformational rigidity and the ability to project substituents in well-defined spatial orientations.
The synthesis of libraries of fused, bridged, and spirocyclic ring systems from a common azetidine core exemplifies the power of this approach. acs.orgnih.gov By systematically varying the building blocks and reaction pathways, a large number of distinct molecular frameworks can be generated. For instance, a solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been reported, highlighting the scalability of these methods. acs.orgnih.gov
These libraries often incorporate functionalities that allow for further diversification. For example, the inclusion of an aryl bromide and a pendant hydroxyl group enables downstream functional group pairing and immobilization onto a solid support. nih.gov This "build-and-diversify" strategy is a hallmark of successful DOS campaigns. The resulting libraries of compounds can then be screened in high-throughput assays to identify molecules with desired biological activities. nih.gov
Development of Novel Molecular Scaffolds and Frameworks
The unique reactivity of this compound and its analogs has been harnessed to create a variety of novel and complex molecular scaffolds.
Fused Ring Systems
The fusion of other rings onto the azetidine core leads to polycyclic systems with interesting three-dimensional shapes. One common strategy involves the intramolecular cyclization of a suitably functionalized azetidine. For example, o-bromonitrile azetidines have been used as precursors to access a number of fused ring scaffolds. acs.org Another approach utilizes ring-closing metathesis (RCM) to form larger rings fused to the azetidine. Treatment of N-allylated azetidines with Grubbs' catalyst can produce azetidine-fused eight-membered rings. nih.gov Furthermore, Pauson-Khand reactions on enyne-β-lactams, which are precursors to azetidines, have been employed to synthesize fused tricyclic 2-azetidinones and azetidines. nih.gov
Spirocyclic Systems
Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in medicinal chemistry due to their rigid structures. nih.gov The synthesis of spirocyclic azetidines has been achieved through various methods. One notable example involves a ring expansion followed by a spirocyclization to form a [4.2.0] ring system, a previously unknown transformation. acs.orgnih.gov The synthesis of multifunctional spirocycles can also be achieved from common cyclic carboxylic acids in a two-step process involving the formation of azetidinones followed by reduction to azetidines. nih.gov These spirocyclic azetidines have shown promise as building blocks in drug discovery. nih.govenamine.net
Bridged Ring Systems
Bridged ring systems, where two rings are joined by a bridge of one or more atoms, represent another class of complex three-dimensional structures accessible from azetidine derivatives. The synthesis and diversification of a densely functionalized azetidine ring system have been shown to provide access to a wide variety of bridged ring systems. acs.orgnih.gov
Utility in Ligand Design for Catalytic Systems
The nitrogen atom of the azetidine ring, along with other strategically placed functional groups, makes this compound and its analogs attractive candidates for use as ligands in transition metal catalysis.
Research has shown that 2,4-cis-disubstituted azetidines can act as N,N'-ligands for palladium and platinum complexes. frontiersin.org These ligands can form stable complexes with the metals, and the specific geometry of the azetidine ring can influence the coordination geometry around the metal center. For example, a tridentate azetidine ligand can create a concave architecture that asymmetrically envelops a palladium atom, leading to a distorted square planar geometry. frontiersin.org The steric and electronic properties of these ligands can be fine-tuned by varying the substituents on the azetidine ring, which in turn can impact their performance in catalytic applications. frontiersin.org
Contributions to Peptidomimetics and Non-Natural Amino Acid Design
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design, aiming to enhance the therapeutic potential of peptides by improving their stability, potency, and conformational properties. Within this context, the unique structural features of this compound and its analogs offer a compelling scaffold for the design of novel peptidomimetics and non-natural amino acids. The azetidine ring, a four-membered nitrogen-containing heterocycle, acts as a constrained proline bioisostere, while the methylsulfonylmethyl side chain introduces a polar and sterically demanding group with the potential for specific molecular interactions.
The azetidine ring's conformational rigidity is a key attribute in peptidomimetic design. enamine.net Unlike the more flexible five-membered ring of proline, the four-membered azetidine ring imparts a more defined geometry upon the peptide backbone. umich.edu This can lead to the stabilization of specific secondary structures, such as β-turns or helical conformations, which are often crucial for biological activity. The substitution at the 2-position with a methylsulfonylmethyl group further influences the conformational landscape. This bulky and polar side chain can engage in hydrogen bonding and other non-covalent interactions, potentially orienting the peptide for optimal binding to its biological target.
The methylsulfonyl group is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to improve the physicochemical properties of molecules. In the context of non-natural amino acids, the sulfonyl group can mimic the side chains of natural amino acids or introduce novel interaction capabilities. For example, sulfono-γ-AApeptides, a class of peptidomimetics, utilize sulfonyl groups to create stable helical structures capable of mimicking α-helices in protein-protein interactions. nih.gov This highlights the potential of the methylsulfonylmethyl side chain in this compound to contribute to the design of peptidomimetics with predictable and stable secondary structures.
The synthesis of functionalized azetidine amino acids is an active area of research, with various methods being developed to introduce diverse side chains. acs.orgresearchgate.net These synthetic advancements pave the way for the creation of a wide array of this compound analogs with tailored properties for specific applications in peptidomimetic and non-natural amino acid design.
Detailed Research Findings
Research into azetidine-containing peptides has demonstrated their significant impact on peptide structure and function. Studies involving the incorporation of azetidine-2-carboxylic acid (Aze), a close analog of the core structure of this compound, have provided valuable insights. For example, the introduction of Aze into proline-rich sequences has been shown to disrupt the typical polyproline II helix, inducing different turn conformations. umich.edu This ability to dictate peptide folding is a powerful tool in the design of peptidomimetics with specific pharmacological profiles.
Furthermore, the development of synthetic routes to various substituted azetidines has expanded the toolbox for medicinal chemists. rsc.orglifechemicals.com These methodologies allow for the systematic exploration of the structure-activity relationships of azetidine-based peptidomimetics. While specific data on peptides incorporating this compound is not yet prevalent in the literature, the established effects of other azetidine amino acids on peptide conformation can be extrapolated.
The following table summarizes the impact of incorporating various azetidine-based non-natural amino acids into peptide structures, providing a basis for predicting the potential contributions of this compound.
| Azetidine Analog | Peptide Context | Observed Effect on Conformation | Reference |
| Azetidine-2-carboxylic acid (Aze) | Proline-rich peptides | Perturbs polyproline helix, induces turns | umich.edu |
| (2S,4R)-4-Hydroxyazetidine-2-carboxylic acid | Collagen model peptides | Stabilizes collagen triple helix | N/A |
| 3-Aminoazetidine (3-AAz) | Cyclic tetra-, penta-, and hexapeptides | Induces turns, facilitates macrocyclization | nih.govresearchgate.net |
| 2-Azetidinylcarboxylic acids | Di- and tripeptides | Formation of unusual secondary structures | acs.orgchemrxiv.org |
The sulfonyl group, a key feature of this compound, has also been extensively utilized in the design of peptidomimetics. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it a valuable component for modulating the electronic and steric properties of peptide analogs. The table below highlights the use of sulfonyl-containing motifs in peptidomimetic design.
| Sulfonyl-Containing Motif | Application | Intended Function | Reference |
| Peptido sulfonyl fluorides | Proteasome inhibitors | Covalent modification of the active site | nih.gov |
| Sulfono-γ-AApeptides | Helical mimetics | Stabilization of helical conformations | nih.gov |
| Sulfonyl-protected amino acids | Peptide synthesis | N-terminal protecting group | google.com |
| Pyrrolidinone bioisosteres with sulfone linkage | HIV protease inhibitors | Mimic transition state of peptide cleavage | nih.govresearchgate.net |
Theoretical and Mechanistic Studies of Azetidine Chemistry Featuring Methylsulfonyl Groups
Computational Chemistry Approaches
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of azetidine (B1206935) chemistry. By modeling molecular structures and reaction profiles, researchers can predict and rationalize experimental outcomes, guiding the design of new synthetic routes and functional molecules.
Density Functional Theory (DFT) has been widely applied to study the electronic structure, geometry, and reactivity of azetidine derivatives. For sulfonyl-containing azetidines, DFT calculations have been instrumental in understanding reaction mechanisms, including cycloaddition reactions for their synthesis. For instance, in the context of aza Paternò–Büchi reactions to form azetidines, DFT calculations have helped to explain the origin of selectivity and have unveiled mechanistic scenarios where C-N bond formation precedes C-C bond formation researchgate.net.
While specific DFT studies on 2-((methylsulfonyl)methyl)azetidine are not extensively documented in the literature, calculations on related sulfonylated systems provide valuable insights. For example, DFT studies on N-sulfonylazetidines have been used to investigate their polymerization behavior, where the sulfonyl group plays a crucial role in activating the ring rsc.org. DFT calculations have also been employed to rationalize the stereochemical outcomes of reactions involving lithiated azetidines, suggesting the presence of specific coordinated intermediates researchgate.netnih.gov. These studies highlight the capability of DFT to predict stable conformations, transition state geometries, and activation energies, which are critical for understanding the reactivity of the azetidine ring.
Table 1: Representative Applications of DFT in Azetidine Chemistry
| Area of Investigation | Key Findings from DFT Calculations | Related Compounds Studied |
|---|---|---|
| Reaction Mechanisms | Elucidation of cycloaddition pathways, prediction of bond formation sequences. | N-(arylsulfonyl)imines |
| Stereoselectivity | Rationalization of diastereoselectivity through analysis of transition state energies. | Lithiated N-alkyl 2-oxazolinylazetidines |
Thermodynamic and kinetic modeling provides a quantitative understanding of reaction feasibility and rates. Such models are crucial for optimizing reaction conditions and predicting the distribution of products. For reactions involving azetidines, these models can shed light on the influence of ring strain and substituent effects on reaction outcomes.
Mechanistic Investigations of Synthetic Routes and Transformations
Understanding the mechanisms of synthetic routes and transformations is fundamental to controlling the outcome of chemical reactions. For azetidines with methylsulfonyl groups, mechanistic studies focus on how this substituent directs the formation of the ring and its subsequent reactions.
The identification and characterization of reaction intermediates are key to unraveling reaction mechanisms. In the synthesis and functionalization of sulfonylated azetidines, various transient species have been proposed and, in some cases, detected. For instance, in the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to form 2-(trifluoromethyl)azetidines, the formation of a 1-azoniabicyclo[1.1.0]butane intermediate is suggested nih.gov.
In the context of radical-initiated ring-opening of azabicyclo[1.1.0]butanes to access N–sulfonyl azetidines, the formation of tertiary alkyl radicals has been suggested by unexpected spirocyclization products and further substantiated by radical trapping experiments acs.org. The development of azetidine sulfonyl fluorides as precursors to carbocations in a defluorosulfonylation reaction pathway highlights another class of reactive intermediates in azetidine chemistry nih.govnih.govacs.org. These studies underscore the diverse range of intermediates that can be involved in the chemistry of sulfonyl-containing azetidines.
The presence of a substituent at the 2-position of the azetidine ring, such as the methylsulfonylmethyl group, introduces chirality and can lead to issues of regioselectivity and stereoselectivity in its reactions. Computational and experimental studies on related systems have provided a framework for understanding these outcomes.
For example, in the synthesis of 2,3-disubstituted azetidines via copper-catalyzed boryl allylation of azetines, high levels of enantioselectivity and diastereoselectivity have been achieved, demonstrating excellent control over the formation of two new stereogenic centers acs.org. The stereoselective synthesis of azetidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes also highlights the influence of the sulfonyl group and reaction conditions on the stereochemical course of the cyclization nih.gov. DFT calculations have been instrumental in explaining the origin of regioselectivity in photocycloaddition reactions for azetidine synthesis, suggesting that it arises from distortion-controlled C-N coupling scenarios researchgate.net. These findings suggest that the stereochemical outcome of reactions involving this compound would be highly dependent on the reaction mechanism and the nature of the reagents used.
Table 2: Factors Influencing Regio- and Stereoselectivity in Azetidine Reactions
| Factor | Influence on Selectivity | Example System |
|---|---|---|
| Catalyst | Controls enantioselectivity and diastereoselectivity. | Copper-catalyzed boryl allylation of azetines |
| Protecting Group | Directs the stereochemical outcome of cyclization. | N-tert-butylsulfonyl(2-aminoalkyl)oxiranes |
| Reaction Mechanism | Determines the regiochemical outcome of cycloadditions. | Aza Paternò–Büchi reaction of N-(arylsulfonyl)imines |
Strain Energy Analysis and Its Influence on Azetidine Reactivity
The reactivity of azetidines is intrinsically linked to their ring strain, which is a consequence of the deviation of bond angles from the ideal tetrahedral geometry. This strain energy, estimated to be around 25-26 kcal/mol, is a driving force for many of the reactions that azetidines undergo, particularly ring-opening reactions rsc.orgmagtech.com.cnrsc.org.
The presence of a methylsulfonylmethyl group at the 2-position is expected to influence the ring strain, although specific computational studies on this compound are lacking. Substituents can modulate the ring strain through steric and electronic effects. For instance, bulky substituents can increase steric interactions and potentially increase the strain energy, making the ring more susceptible to opening. The sulfonyl group itself is electron-withdrawing, which can affect the electron density distribution in the ring and influence its reactivity towards nucleophiles and electrophiles.
The strain-driven reactivity of azetidines is a central theme in their chemistry. This property is harnessed in various synthetic transformations, including strain-release-driven anion relay sequences for the modular synthesis of substituted azetidines nih.gov. The polymerization of N-sulfonylazetidines is another example where the ring strain is the thermodynamic driving force for the reaction rsc.org. Understanding how the methylsulfonylmethyl group modifies this inherent strain is crucial for predicting the reactivity of this compound and designing its applications in synthesis.
Structure-Reactivity Relationships in Functionalized Azetidines
The chemical reactivity of the azetidine ring is significantly influenced by the nature and position of its substituents. The inherent ring strain of the four-membered ring, estimated to be around 25.4 kcal/mol, is a primary driver of its reactivity, making it more reactive than five- or six-membered rings but more stable than the highly strained three-membered aziridine (B145994) ring. The introduction of functional groups, such as the methylsulfonyl group, can further modulate this reactivity through a combination of electronic and steric effects.
The presence of a methylsulfonylmethyl group at the 2-position of the azetidine ring introduces a strong electron-withdrawing group, which is anticipated to have a profound impact on the electronic properties and, consequently, the reactivity of the heterocycle. While specific detailed research findings on this compound are not extensively documented in the reviewed literature, the principles of structure-reactivity relationships in analogous functionalized azetidines provide a framework for understanding its expected chemical behavior.
Electronic Effects of the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom. This electronic effect, transmitted inductively through the methylene (B1212753) linker, is expected to decrease the electron density on the azetidine ring. This has several important consequences for the reactivity of the molecule:
Acidity of the N-H Proton: In N-unsubstituted this compound, the electron-withdrawing nature of the substituent will increase the acidity of the proton on the nitrogen atom, making it more susceptible to deprotonation by a base.
Nucleophilicity of the Nitrogen Atom: Conversely, the decreased electron density on the nitrogen atom reduces its nucleophilicity. This would make reactions such as N-alkylation or N-acylation more challenging compared to azetidines bearing electron-donating groups.
Reactivity towards Ring-Opening: The electron-withdrawing effect of the methylsulfonylmethyl group can influence the susceptibility of the azetidine ring to nucleophilic attack and subsequent ring-opening. The extent of this influence depends on the reaction conditions and the nature of the nucleophile.
Steric Effects
The methylsulfonylmethyl group also introduces steric bulk at the 2-position of the azetidine ring. While not exceptionally large, this group can influence the approach of reactants to the nitrogen atom or the adjacent ring carbons. This steric hindrance can affect the rates and regioselectivity of reactions involving the azetidine ring.
Influence on Ring Puckering and Conformation
Comparative Reactivity
To illustrate the impact of the methylsulfonyl group, a comparative analysis of the expected reactivity of this compound with other substituted azetidines can be considered. The following table summarizes these expected relationships based on general principles of organic chemistry.
| Substituent at C-2 | Electronic Effect | Expected N-H Acidity | Expected Nitrogen Nucleophilicity | Expected Reactivity towards Electrophiles at Nitrogen |
|---|---|---|---|---|
| -CH₃ (Methyl) | Electron-donating (weak) | Lower | Higher | Higher |
| -H (Unsubstituted) | Neutral | Moderate | Moderate | Moderate |
| -CH₂OH (Hydroxymethyl) | Electron-withdrawing (weak inductive) | Slightly Higher | Slightly Lower | Slightly Lower |
| -CH₂SO₂CH₃ (Methylsulfonylmethyl) | Strongly electron-withdrawing | Higher | Lower | Lower |
Detailed Research Findings
While direct experimental or computational studies on the structure-reactivity of this compound are limited in the available literature, research on related systems provides valuable insights. For instance, theoretical studies on the ring expansion of 2-chloromethyl azetidine have shown that the nature of the substituent at the 2-position is critical in determining the reaction pathway and energetics. The strong electron-withdrawing character of the methylsulfonyl group is anticipated to influence the stability of any potential intermediates or transition states in similar reactions.
Furthermore, studies on N-sulfonylazetidines have demonstrated that the sulfonyl group can activate the azetidine ring towards anionic ring-opening polymerization. This suggests that a methylsulfonyl group attached to a carbon at the 2-position could also influence the ring's stability and susceptibility to cleavage under certain conditions, although the effect would be transmitted through the methylene spacer.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-((Methylsulfonyl)methyl)azetidine, offering a detailed view of the atomic framework.
¹H NMR Spectroscopy: Proton NMR spectra provide crucial information about the number of different proton environments and their neighboring protons. For the parent azetidine (B1206935) ring, protons on the carbons adjacent to the nitrogen atom typically appear as multiplets around 3.6 ppm, while the other ring protons are observed at approximately 2.3 ppm. chemicalbook.com In derivatives like methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, the protons of the ethyl group attached to the nitrogen show distinct triplets. st-andrews.ac.uk Specifically, for 2-methylazetidine (B154968) hydrochloride, the methyl group protons appear as a distinct signal. chemicalbook.com
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. In simple azetidine, the carbons bonded to the nitrogen resonate at a different chemical shift than the other ring carbon. chemicalbook.com For more complex structures, such as enamines derived from α-methyl azetidine, the chemical shifts of the C(2) carbon provide insights into the electronic environment and stereochemistry. researchgate.net In 2-methylpropanoic acid, which shares some structural motifs, the carbonyl carbon is significantly downfield shifted, while the methyl carbons are equivalent due to molecular symmetry. docbrown.info
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is particularly valuable for directly probing the nitrogen atom of the azetidine ring. The chemical shift of the nitrogen provides information about its hybridization and chemical environment. For unsubstituted azetidine, the ¹⁵N resonance is observed at approximately 25.3 ppm relative to anhydrous ammonia. ipb.pt The incorporation of ¹⁵N labels can greatly enhance sensitivity and allow for the measurement of coupling constants, which are instrumental in structural and mechanistic studies. beilstein-journals.org The use of ¹⁵N-labeled azides has also been explored as a tag for hyperpolarized MRI, demonstrating the utility of ¹⁵N NMR in broader applications. nih.gov
¹⁹F NMR Spectroscopy: While not directly applicable to the parent compound, ¹⁹F NMR is a powerful tool for studying fluorinated derivatives of this compound. nih.gov Fluorine's high sensitivity and the large chemical shift range of ¹⁹F make it an excellent probe for conformational changes, binding interactions, and metabolic studies. nih.govcas.cn For instance, in arylfluoroalkylsulfoxides, the ¹⁹F NMR spectra are sensitive to the electronic and steric effects of substituents. cas.cn
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Azetidine and Related Structures
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
| Azetidine | ¹H | ~3.6 | m | CDCl₃ |
| ~2.3 | m | CDCl₃ | ||
| ¹³C | - | - | CDCl₃ | |
| 2-Methylazetidine HCl | ¹H | - | - | - |
| Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate | ¹H | 3.656 | s | - |
| 3.648 | s | - | ||
| 3.59 | t | - | ||
| 2.86 | t | - | ||
| 2.66 | t | - | ||
| 2.52 | t | - | ||
| ¹³C | 173.0 | - | - | |
| 138.2 | - | - | ||
| 58.8 | - | - | ||
| 58.5 | - | - | ||
| 55.5 | - | - | ||
| 51.7 | - | - | ||
| 49.1 | - | - | ||
| 32.5 | - | - |
Data compiled from various sources. chemicalbook.comst-andrews.ac.ukchemicalbook.com Note: Specific chemical shifts can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the molecule. It is instrumental in tracing the connectivity of the proton network, for example, within the azetidine ring and its substituents. st-andrews.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a highly sensitive technique that helps in assigning the carbon signals based on their attached protons. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes more in conjugated systems). columbia.edu This is crucial for piecing together the molecular structure by connecting different spin systems separated by quaternary carbons or heteroatoms. For instance, in the structural elucidation of complex natural products, HMBC is vital for establishing the carbon skeleton. nih.govresearchgate.net The careful analysis of COSY, HSQC, and HMBC data allows for the complete and unambiguous assignment of all proton and carbon signals, as demonstrated in the characterization of methyl 3-(benzyl(2-hydroxyethyl)amino)propionate. st-andrews.ac.uk
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound and its derivatives, which in turn allows for the deduction of the exact elemental formula. acs.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample. st-andrews.ac.uk The high resolving power of the mass analyzer allows for the differentiation of compounds with the same nominal mass but different elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. This provides valuable structural information as the way the molecule breaks apart is indicative of its underlying structure. This approach has been used for the quantitative analysis of related imidazole-containing dipeptides. mdpi.com
Table 2: HRMS Data for a Related Azetidine Precursor
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate | ESI | 238.1443 [M+H]⁺ | 238.1438 [M+H]⁺ |
Data from the study of a precursor to a related cyclic system. st-andrews.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., S=O stretching)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic vibrations would be those associated with the sulfonyl group (SO₂). Sulfones typically exhibit strong asymmetric and symmetric stretching bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.netnih.gov The N-H stretching vibration of the azetidine ring would be expected in the region of 3500-3300 cm⁻¹, although this can be broad and its position dependent on hydrogen bonding. chemicalbook.com The C-H stretching and bending vibrations of the alkyl groups would also be present. In related sulfonamide derivatives, the S=O stretching bands are key identifiers. ripublication.com For instance, in methanesulfonic acid, the asymmetric and symmetric stretching of the SO₃ group are found at 1190 cm⁻¹ and 985 cm⁻¹, respectively. researchgate.net
Future Directions and Emerging Research Areas in 2 Methylsulfonyl Methyl Azetidine Chemistry
Innovations in Green Chemistry Approaches for Azetidine (B1206935) Synthesis (e.g., microwave irradiation, aqueous media)
The push towards sustainable chemical manufacturing has spurred the development of green synthetic methods for nitrogen-containing heterocycles. ijrpr.com For azetidines, this includes the adoption of microwave-assisted organic synthesis (MAOS) and the use of environmentally benign solvents like water. These techniques offer significant advantages over traditional methods, including drastically reduced reaction times, increased yields, higher product purity, and lower energy consumption. ijrpr.comrasayanjournal.co.in
Microwave-assisted heating has proven particularly effective for the cyclization step in azetidine synthesis. For instance, the synthesis of simple azetidines from 3-(ammonio)propyl sulfates can be accomplished in just 15 minutes in basic aqueous media using microwave irradiation, yielding moderate to good yields of analytically pure products. researchgate.net This represents a significant improvement over conventional heating methods that can take several hours. researchgate.net The use of water as a solvent not only aligns with green chemistry principles but can also facilitate the synthesis of azetidin-2-ones via methods like the Kinugasa reaction and photochemical or catalytic cyclization of diazoamides. researchgate.netyoutube.com
One green approach involves converting 1,3-propanediols into cyclic sulfates, which are then treated with primary amines. morressier.com The final cyclization to form the azetidine ring is accelerated by microwave heating in an aqueous medium. researchgate.netmorressier.com This methodology highlights a viable green pathway for producing azetidine cores that could be adapted for the synthesis of 2-((Methylsulfonyl)methyl)azetidine.
Table 1: Comparison of Conventional vs. Microwave-Assisted Azetidine Synthesis
| Method | Reaction Time | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours | Often organic solvents | Established protocols | researchgate.net |
| Microwave-Assisted Synthesis (MAOS) | ~1-15 minutes | Aqueous media | Rapid, efficient, clean, economical, high purity | ijrpr.comrasayanjournal.co.inresearchgate.net |
Integration with Flow Chemistry and Automation in Synthesis
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch flask, is revolutionizing chemical synthesis. nih.gov This technology offers enhanced control over reaction parameters, improved safety by minimizing the volume of hazardous intermediates, and seamless integration of synthesis, workup, and analysis. youtube.comresearchgate.net The application of flow chemistry to azetidine synthesis is a significant emerging area, promising more robust, scalable, and sustainable production methods. acs.orgacs.org
A notable example is the development of a continuous flow synthesis of 3-substituted azetidines from a common precursor, N-Boc-3-iodoazetidine. acs.orgacs.org This process utilizes lithiation followed by quenching with an electrophile. Flow technology enables the safe handling of highly reactive organolithium intermediates at higher temperatures than would be feasible in batch processing. acs.org The use of greener solvents like cyclopentylmethyl ether (CPME) further enhances the sustainability of the process. acs.org
The automation of flow chemistry setups allows for the rapid optimization of reaction conditions and the creation of molecular libraries with high efficiency. youtube.comscribd.com By integrating pumps, reactors, and analytical tools under computer control, researchers can systematically explore reaction parameters to maximize yield and purity. scribd.com This automated approach will be invaluable for exploring the synthesis of this compound and its derivatives, enabling high-throughput screening and process development.
Table 2: Parameters in a Continuous Flow Synthesis of 3-Substituted Azetidines
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Starting Material | N-Boc-3-iodoazetidine | Common precursor for functionalization | acs.org |
| Lithiation Agent | n-Hexyllithium | Generates C3-lithiated azetidine intermediate | acs.org |
| Solvent | Cyclopentylmethyl ether (CPME) | Green and sustainable solvent | acs.org |
| Temperature | -50 °C | Control of reactive intermediate | acs.org |
| Residence Time | Milliseconds to seconds | Precise control of reaction progress | acs.org |
Development of Novel Catalytic Strategies for Azetidine Functionalization
The development of novel catalytic methods is expanding the toolbox for modifying the azetidine scaffold, enabling the synthesis of complex and densely functionalized molecules. rsc.org These strategies, which include C-H activation, ring-opening reactions, and cycloadditions, are critical for exploring the chemical space around a core structure like this compound.
Catalytic C-H Functionalization: Directing group-assisted C-H activation has emerged as a powerful tool for site-selective functionalization. Palladium-catalyzed intramolecular C(sp³)–H amination allows for the synthesis of various azetidine, pyrrolidine (B122466), and indoline (B122111) compounds. organic-chemistry.org Similarly, cis-stereoselective C(sp³)–H arylation of the azetidine ring has been achieved using a palladium catalyst with an 8-aminoquinoline (B160924) directing group. rsc.org These methods provide pathways to introduce substituents at specific positions on the azetidine ring, which would be challenging with traditional methods.
Catalytic Ring-Opening and Expansion: The inherent strain of the azetidine ring makes it susceptible to catalytic ring-opening reactions, providing access to substituted acyclic amines and larger heterocyclic systems. researchgate.net For example, chiral squaramide hydrogen-bond donor catalysts can promote the highly enantioselective ring-opening of 3-substituted azetidines. acs.org Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to afford azetidines in high yields, even in the presence of acid-sensitive functional groups. frontiersin.org Furthermore, biocatalysis using engineered enzymes like cytochrome P450 variants can achieve the one-carbon ring expansion of aziridines to azetidines with exceptional stereocontrol. acs.org
Photocatalytic Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. rsc.org Recent advances using visible-light photocatalysis with iridium-based catalysts have overcome previous limitations, allowing the reaction to proceed under mild conditions with high efficiency and diastereoselectivity. rsc.orgresearchgate.net This strategy is particularly powerful for creating bicyclic azetidine systems. researchgate.net
Table 3: Examples of Novel Catalytic Strategies for Azetidine Synthesis & Functionalization
| Strategy | Catalyst Type | Transformation | Key Feature | Reference |
|---|---|---|---|---|
| Intramolecular Aminolysis | La(OTf)₃ (Lanthanide) | cis-3,4-Epoxy amines to azetidines | High regioselectivity and yield | frontiersin.org |
| Aza Paternò–Büchi | Ir(III) Photocatalyst | Alkene + Imine to azetidine | Visible-light mediated, mild conditions | rsc.orgresearchgate.net |
| Ring Expansion | Engineered Cytochrome P450 | Aziridine (B145994) to azetidine | High enantioselectivity (99:1 er) | acs.org |
| C(sp³)–H Amination | Palladium(II) | γ-C-H bond to C-N bond formation | Access to functionalized azetidines | rsc.org |
Exploration of New Chemical Space with Azetidine Derivatives for Advanced Materials
The distinct properties of the azetidine ring make it an attractive building block for advanced materials. researchgate.net The ring strain can be harnessed for applications like ring-opening polymerization, while the ring's polarity and rigidity are desirable for creating structured macromolecules and energetic materials. researchgate.netrsc.org
Polymers: The cationic ring-opening polymerization of azetidine and its derivatives leads to the formation of branched or linear polyamines, such as poly(propylenimine) (PPI). acs.orgosti.govacs.org These polymers have a range of potential applications, including as coatings, for CO₂ adsorption, chelation, and as non-viral gene transfection agents. rsc.orgosti.gov The ability to functionalize the azetidine monomer, for instance with a (methylsulfonyl)methyl group, could allow for the synthesis of novel polymers with tailored properties, such as altered solubility, thermal stability, or binding capabilities.
Energetic Materials: The high strain energy of the azetidine ring makes it a promising scaffold for energetic materials. researchgate.net While 1,3,3-trinitroazetidine (B1241384) (TNAZ) has been a prominent example, there is significant room to explore new derivatives. researchgate.net Photochemical methods, such as the visible-light-mediated aza Paternò–Büchi reaction, are enabling the scalable synthesis of densely functionalized azetidines that can be evaluated as novel energetic materials. bohrium.comresearchgate.net The introduction of functional groups like the methylsulfonyl moiety in this compound could be used to modulate the energetic properties and sensitivity of new materials.
The future of research on this compound is intrinsically linked to these cutting-edge developments in synthesis and material science. By applying green and flow chemistry principles, leveraging novel catalytic reactions for functionalization, and exploring its potential as a monomer for advanced materials, scientists can unlock the full potential of this specific and promising chemical compound.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-((Methylsulfonyl)methyl)azetidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonylation of azetidine precursors. For example, methylsulfonyl groups can be introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Sulfonylation: Reacting azetidine derivatives with methylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- Ring Formation: Azetidine rings can be constructed via cyclization of β-amino alcohols or through [2+2] cycloaddition reactions, with temperature control (0–25°C) critical to minimize side products .
- Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the target compound. Yields vary (40–75%) depending on stoichiometry and catalyst use (e.g., Pd for coupling steps) .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy:
- NMR: and NMR can confirm the azetidine ring (δ 3.5–4.5 ppm for ring protons) and methylsulfonyl group (δ 2.8–3.2 ppm for S-CH) .
- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .
- Computational Analysis: DFT calculations (B3LYP/6-31G*) predict bond angles, charge distribution, and potential reactive sites, aiding in rational design .
Advanced Research Questions
Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for azetidine derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., IC values) may arise from stereochemical variations or assay conditions. Strategies include:
- Stereochemical Analysis: Use chiral HPLC or X-ray crystallography to confirm enantiopurity, as stereochemistry impacts target binding .
- Assay Standardization: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) with cell lines validated for target expression (e.g., HEK293 for kinase assays) .
- Cross-Validation: Compare results across orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. Q4. How does the methylsulfonyl group influence solubility and metabolic stability in vivo?
Methodological Answer:
- Solubility: The methylsulfonyl group enhances hydrophilicity. Measure logP values via shake-flask method (expected logP ~1.2) and compare with analogs lacking the sulfonyl group .
- Metabolic Stability: Conduct microsomal assays (human liver microsomes, 1 mg/mL protein) to assess oxidative degradation. Sulfonyl groups generally reduce CYP450-mediated metabolism, extending half-life .
Q. Q5. What computational methods predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases). The sulfonyl group may form hydrogen bonds with catalytic lysine residues .
- MD Simulations: Run 100-ns simulations (AMBER force field) to evaluate binding stability. Analyze RMSD and interaction fingerprints to identify critical residues .
Q. Q6. How do structural analogs of this compound differ in reactivity and bioactivity?
Methodological Answer:
-
Reactivity Comparison:
Analog Key Feature Reactivity Difference 3-((Methylsulfonyl)methyl)azetidine Sulfonyl at C3 Higher ring strain → faster nucleophilic substitution 2-(Trifluoromethyl)azetidine CF substituent Electron-withdrawing effects reduce basicity of the ring nitrogen -
Bioactivity Trends: Methylsulfonyl analogs show improved selectivity for serine proteases vs. trifluoromethyl derivatives, which target GPCRs .
Q. Q7. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
Methodological Answer:
- Scale-Up Issues:
- Exothermic reactions during sulfonylation require controlled addition (<5°C) to prevent decomposition .
- Low solubility of intermediates → use polar aprotic solvents (DMF, DMSO) with anti-solvents (water) for crystallization .
- Quality Control: Implement in-line FTIR to monitor reaction progress and UPLC-MS for purity assessment (>95%) .
Q. Q8. How can researchers address discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
- Force Field Refinement: Adjust partial charges in docking simulations based on experimental electrostatic potential maps (derived from X-ray data) .
- Solvent Effects: Include explicit solvent molecules (e.g., TIP3P water) in MD simulations to account for hydrophobic interactions missed in vacuum models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
